Home > Products > Screening Compounds P129527 > 1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone
1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone -

1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone

Catalog Number: EVT-5063884
CAS Number:
Molecular Formula: C19H28N2O
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Physical and Chemical Properties Analysis
  • Antifungal Activity: Compounds like Itraconazole, a triazole derivative containing a piperazine moiety, exhibit potent antifungal activity. [] This suggests that 1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, with its piperazine ring, might possess some antifungal properties. []
  • Antimicrobial Activity: Research on various substituted quinolones demonstrates the significance of C-7 substituents, often incorporating piperazine rings, for potent antimicrobial activities. [] This structural similarity hints at a possible antimicrobial potential for 1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone.
  • Antipsychotic Activity: Studies exploring novel antipsychotic agents highlight the importance of incorporating a piperazine ring, similar to that found in 1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone, as a key structural feature for dopamine autoreceptor agonist and postsynaptic antagonist activity. []
  • 5-Lipoxygenase Inhibition: Certain 4-(4-phenyl-1-piperazinyl) phenol derivatives exhibit significant 5-lipoxygenase inhibitory activity. [] Given the structural similarities, 1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone might also possess the potential for inhibiting this enzyme.
  • Neuroprotective Effects: Research on BN 80933, a compound containing a piperazine moiety, reveals its neuroprotective effects in animal models of stroke. [] This suggests that 1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone might also exhibit neuroprotective properties. []
  • CCR5 Antagonist Activity: Piperazine-based CCR5 antagonists have proven effective as HIV-1 inhibitors. [] The structural resemblance implies that 1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone could potentially act as a CCR5 antagonist.
  • Adenosine A2A Receptor Imaging: The development of [(11)C]Preladenant, a PET tracer containing a piperazine moiety, for imaging cerebral adenosine A2A receptors, indicates another potential application for 1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. []
  • Inhibition of Osteoclast Differentiation: Studies have shown that compounds featuring a piperazine ring, like NAPMA and PPOAC-Bz, can inhibit osteoclast differentiation and protect against bone loss. [, ] This suggests a possible similar effect for 1-{4-[4-(4-Methylcyclohexyl)-1-piperazinyl]phenyl}ethanone. []

Itraconazole

    Compound Description: Itraconazole (C35H38Cl2N8O4) is a triazole antifungal drug. Its molecular structure features a dichlorophenylethoxytriazole moiety, which is also found in other antifungal agents like miconazole, econazole, and ketoconazole []. The study focuses on the conformational differences between two molecules within the asymmetric unit of Itraconazole, particularly in the methoxy-phenylpiperazine moiety [].

BN 80933

    Compound Description: BN 80933 is a novel compound investigated for its neuroprotective properties []. It acts as both an inhibitor of neuronal nitric-oxide synthase (nNOS) and an antioxidant, demonstrating potential in reducing functional and histological damage caused by cerebral ischemia []. The compound effectively reduced infarct volume, improved neurological scores, and decreased blood-brain barrier disruption in mice subjected to transient middle cerebral artery occlusion [].

4-(4-(4-(4-((2-(2,4-Difluorophenyl)-2-(1H-azolylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-1-piperazinyl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives

    Compound Description: This series of compounds is described in a patent for antifungal agents [, ]. They are characterized by a triazolone or imidazolone core, linked to a piperazine ring which itself is connected to a difluorophenyl-substituted dioxolane ring system through a methoxyphenyl bridge [, ]. The patent highlights their antifungal activity and provides methods for their synthesis [, ].

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

    Compound Description: NAPMA is identified as an inhibitor of osteoclast differentiation and exhibits protective effects against ovariectomy-induced osteoporosis []. It effectively inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages []. NAPMA also downregulates the expression of osteoclast-specific markers, leading to decreased bone resorption and actin ring formation [].

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

    Compound Description: This compound, investigated for its antihypertensive properties, exists as two enantiomers: (S)-(+)-1 and (R)-(-)-1 [, ]. The pharmacologically active enantiomer was determined to be the (4S)-(+)-enantiomer, demonstrating effectiveness in lowering blood pressure in spontaneously hypertensive rats and inhibiting [3H]nimodipine binding to rat cardiac membrane homogenate [, ].

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz)

    Compound Description: PPOAC-Bz is a potential therapeutic agent for bone diseases due to its strong inhibitory effect on osteoclastogenesis []. This compound significantly inhibits osteoclast differentiation and bone resorption, preventing bone loss-induced bone diseases [].

7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone derivatives

    Compound Description: This series of compounds was investigated for its potential as novel antipsychotic agents []. These compounds exhibit dual activity: they act as agonists of dopamine (DA) autoreceptors and antagonists of postsynaptic DA receptors []. Among the derivatives, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone (Aripiprazole, OPC-14597) emerged as a promising candidate [].

2-(2-Furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant)

    Compound Description: This compound, [(11)C]Preladenant, serves as a PET tracer for imaging cerebral adenosine A2A receptors (A2ARs) []. Its favorable brain kinetics and high affinity for A2ARs make it a valuable tool for studying A2AR distribution and function in the brain [].

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

    Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with promising neuroprotective effects []. This compound exhibits oral activity, high brain permeability, and demonstrated efficacy in protecting against ROS-induced cell injury and MPTP-induced nigrostriatal dopaminergic damage in Parkinson's disease models [].

4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamide derivatives

    Compound Description: This series of compounds shows potential as therapeutic agents for Alzheimer's disease due to their butyrylcholinesterase enzyme inhibition activity []. Among the synthesized derivatives, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide displayed the most potent inhibition with an IC50 value of 0.82 ± 0.001 μM, comparable to the reference standard, Eserine [].

Properties

Product Name

1-{4-[4-(4-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone

IUPAC Name

1-[4-[4-(4-methylcyclohexyl)piperazin-1-yl]phenyl]ethanone

Molecular Formula

C19H28N2O

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H28N2O/c1-15-3-7-18(8-4-15)20-11-13-21(14-12-20)19-9-5-17(6-10-19)16(2)22/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3

InChI Key

OSYXALRTYMLNGD-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.